1-Methyl-4-{[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one
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Overview
Description
1-Methyl-4-{[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinone core substituted with a piperazine ring, which is further functionalized with a methylpyrimidine group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting appropriate amines with dihaloalkanes under basic conditions.
Attachment of the Pyrimidine Group: The piperazine intermediate is then reacted with 6-methylpyrimidine under nucleophilic substitution conditions.
Formation of the Pyridinone Core: The final step involves the cyclization of the intermediate with a suitable precursor to form the pyridinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-{[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A piperidine derivative known for its neurotoxic effects.
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: Another piperazine derivative with different functional groups.
Uniqueness
1-Methyl-4-{[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-13-9-15(18-12-17-13)21-7-5-20(6-8-21)11-14-3-4-19(2)16(22)10-14/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUJNCDUNCLXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC(=O)N(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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